1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol
Overview
Description
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties . Pyrazole derivatives are also significant in medicinal chemistry due to their anti-inflammatory, analgesic, and antipyretic activities . The combination of these two moieties in a single molecule can potentially enhance its pharmacological profile.
Mechanism of Action
Target of Action
The primary target of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol is likely to be similar to other benzimidazole derivatives, which are known to bind to tubulin proteins . Tubulin proteins play a crucial role in cell division, and their disruption can lead to cell death .
Mode of Action
The compound interacts with its targets by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules . This disruption of microtubule assembly results in the malsegregation of chromosomes .
Biochemical Pathways
The affected pathways primarily involve cell division and growth. By disrupting microtubule assembly, the compound interferes with the normal process of mitosis, leading to cell death . This can have downstream effects on tissue growth and development.
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include disruption of cell division, leading to cell death . This can result in the inhibition of growth in tissues where the compound is active.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pH levels can affect the solubility and therefore the bioavailability of the compound . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution and metabolism within the body .
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Pyrazole Core: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones.
Coupling of Benzimidazole and Pyrazole: The final step involves coupling the benzimidazole and pyrazole cores under suitable conditions, such as using a base in an organic solvent.
Industrial production methods may involve optimizing these steps to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, or continuous flow processes .
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol has several scientific research applications:
Comparison with Similar Compounds
1-(1H-benzimidazol-2-yl)-3-propyl-1H-pyrazol-5-ol can be compared with other similar compounds:
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-ol: This compound has a methyl group instead of a propyl group, which may affect its biological activity.
1-(1H-benzimidazol-2-yl)-3-ethyl-1H-pyrazol-5-ol: This compound has an ethyl group instead of a propyl group, which may also influence its properties.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-propyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-2-5-9-8-12(18)17(16-9)13-14-10-6-3-4-7-11(10)15-13/h3-4,6-8,16H,2,5H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSRQNIKOSHNJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.